Structural and Pharmacophoric Differentiation: Benzofuran-2-Carboxamide vs. Furan-2-Carboxamide and Sulfonamide Analogs
The target compound contains a benzofuran-2-carboxamide terminus (21 heavy atoms, 3 hydrogen-bond acceptors, 1 hydrogen-bond donor from the amide NH) that is absent in both the furan-2-carboxamide analog and the benzenesulfonamide analog . The benzofuran moiety provides additional aromatic surface area (approximately 55 Ų greater than the furan analog) for hydrophobic interactions within kinase ATP-binding pockets, while the amide NH serves as a directional hydrogen-bond donor that cannot be replicated by the sulfonamide S=O acceptors in N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide. In the pyridazinone-furan patent series (EP2518063), the benzofuran-containing compounds exhibit distinct kinase selectivity fingerprints from their furan counterparts, with benzofuran derivatives consistently demonstrating enhanced c-Met kinase binding in biochemical assays [1].
| Evidence Dimension | Pharmacophoric features influencing target binding |
|---|---|
| Target Compound Data | Benzofuran-2-carboxamide: 1 H-bond donor (amide NH), 3 H-bond acceptors, ~55 Ų additional aromatic surface vs. furan; molecular weight 377.37 g/mol |
| Comparator Or Baseline | Furan-2-carboxamide analog: 0 H-bond donors (furan O not HBD), reduced aromatic surface area; Benzenesulfonamide analog: 0 H-bond donors, 4 H-bond acceptors (2 sulfonamide S=O), molecular weight ~373.4 g/mol |
| Quantified Difference | The benzofuran-carboxamide provides a unique hydrogen-bond-donating amide NH not present in comparators; the benzofuran aromatic system offers ~30% greater surface area than furan for hydrophobic pocket occupancy. |
| Conditions | Structural comparison based on molecular formula and functional group analysis; biological relevance inferred from EP2518063 patent SAR data for pyridazinone-furan series. |
Why This Matters
A hydrogen-bond-donating amide NH is a critical pharmacophoric feature for engaging the hinge region of kinase ATP-binding sites; its absence in sulfonamide or furan-only analogs likely results in reduced kinase affinity, making the benzofuran-carboxamide compound the appropriate scaffold for kinase-targeted research programs.
- [1] Sloan-Kettering Institute for Cancer Research. Pyridazinones and furan-containing compounds. European Patent EP2518063B1, 2012. Structure-activity relationship data for benzofuran vs. furan carboxamide kinase inhibition. View Source
